CID 78061921
Description
CID 78061921 is a chemical compound registered in PubChem, a public database for chemical structures and properties. For instance, CID entries often include molecular formulas, structural descriptors, and bioactivity profiles, which are critical for comparative studies .
Properties
Molecular Formula |
Al4Sm |
|---|---|
Molecular Weight |
258.3 g/mol |
InChI |
InChI=1S/4Al.Sm |
InChI Key |
HPFTYCNTJNXHIW-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Sm] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78061921 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
CID 78061921 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used to study cellular processes and molecular interactionsIn industry, it can be utilized in the production of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of CID 78061921 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on analogous compounds and their properties:
Table 1: Structural and Functional Comparison of CID 78061921 and Related Compounds
Key Findings :
Structural Complexity : Macrocyclic compounds like oscillatoxin derivatives (CID 101283546, CID 185389) exhibit high structural complexity, which correlates with their bioactivity. In contrast, simpler molecules like irbesartan (CID 3749) prioritize functional group efficacy (e.g., tetrazole for receptor binding) .
Irbesartan (CID 3749), however, is highly target-specific .
Synthetic and Analytical Methods: Techniques such as LC-ESI-MS and CID (collision-induced dissociation) are critical for differentiating isomers (e.g., ginsenosides) and validating compound identities, a framework applicable to this compound characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
